1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-21-14(24)5-2-11(19-21)15(25)17-10-6-7-22(8-10)13-4-3-12-18-16-9-23(12)20-13/h2-5,9-10H,6-8H2,1H3,(H,17,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLODOZIKHXGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazolo-pyridazine core, which is achieved through the cyclocondensation of hydrazine derivatives with appropriate diketones . The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, followed by the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit bacterial cell division by targeting proteins involved in the process . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and bioactivity. Below is a detailed comparison:
Structural Analogues with Urea Linkages
Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazin-6-yl-pyrrolidin-3-yl motif but featuring urea linkages instead of carboxamide groups (e.g., compounds 4 and 5 in Table 2 of ) provide critical insights:
Key Observations :
- The carboxamide group in the target compound may reduce solubility compared to urea derivatives due to decreased hydrogen-bonding capacity.
- Urea-linked analogs exhibit nanomolar potency against CDK8, suggesting that the carboxamide variant’s activity could depend on subtle interactions with kinase active sites.
Selectivity Profiles
Triazolopyridazine-containing compounds often show selectivity for CDK8 over other kinases (e.g., CDK2/5/7/9) due to the unique topology of the CDK8 ATP-binding pocket. The pyrrolidine linker in the target compound may enhance selectivity by avoiding steric clashes with non-target kinases, a feature observed in related inhibitors .
Pharmacokinetic Considerations
- Metabolic Stability : The carboxamide group may confer greater metabolic stability compared to ureas, which are prone to hydrolysis by amidases.
- Permeability : The rigid triazolopyridazine-pyrrolidine system could improve membrane permeability relative to bulkier analogs.
Biological Activity
1-Methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide (CAS Number: 2034300-88-2) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on various studies, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Pyridazine ring : Contributes to the biological activity.
- Triazole moiety : Known for its role in various pharmacological effects.
- Carboxamide functional group : Influences solubility and receptor interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-methyl-6-oxo derivatives exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyridazine have shown effectiveness against various bacterial strains, including resistant ones. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays. In particular:
- COX Inhibition : The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary results suggest it may possess comparable efficacy to established anti-inflammatory drugs like celecoxib and diclofenac.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Methyl Derivative | COX-2 | 0.04 ± 0.01 | |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example:
- Cell Line Studies : In vitro studies demonstrated that the compound reduced cell viability in various cancer cell lines by inducing cell cycle arrest and apoptosis.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Modulation : It could interact with specific receptors to alter signaling cascades associated with inflammation and cancer progression.
Case Study 1: Anti-inflammatory Efficacy
A study conducted on carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Resistance
Research highlighted its effectiveness against multidrug-resistant Escherichia coli strains, showcasing its potential role in combating antibiotic resistance. The study reported a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo[4,3-b]pyridazine and pyrrolidine rings, followed by coupling via carboxamide linkages. Critical steps include:
- Cyclization of precursor heterocycles under controlled pH and temperature .
- Nucleophilic substitution to attach the pyrrolidine moiety .
Intermediates are characterized using: - NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent positions.
- Mass spectrometry (MS) to verify molecular weight and purity .
Q. What spectroscopic techniques are essential for structural validation?
- 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ ~3.0 ppm) and confirms carboxamide bonding .
- High-resolution MS : Validates the molecular formula (e.g., [M+H]+ peak matching theoretical values) .
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and triazole/pyridazine ring vibrations .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors impurities (<2% threshold).
- Elemental analysis : Ensures C, H, N, and O percentages align with theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical parameters like temperature, solvent polarity, and catalyst loading. For example, elevated temperatures (~80°C) in DMF improve coupling efficiency but require strict anhydrous conditions to prevent hydrolysis .
- Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion points .
Q. What strategies resolve contradictions in biological activity data across assays?
- Dose-response validation : Re-test activity in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives.
- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound solubility matches assay conditions .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Q. How do computational methods enhance synthesis and target interaction studies?
- Quantum mechanical modeling : Predicts reaction pathways (e.g., transition states for cyclization) and identifies energetically favorable routes .
- Molecular docking : Screens binding affinity to targets (e.g., kinase domains) by simulating hydrogen bonding and π-π stacking with the triazolo-pyridazine core .
- MD simulations : Evaluates conformational stability in biological matrices (e.g., plasma protein binding) .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Catalyst poisoning : Trace impurities in precursors (e.g., residual Pd from coupling reactions) are mitigated via scavenger resins .
- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for large batches .
- Thermal sensitivity : Optimize slow addition of reagents to control exothermic reactions .
Methodological Tables
Q. Table 1. Key Characterization Techniques
| Technique | Purpose | Example Data | References |
|---|---|---|---|
| 1H NMR | Confirms methyl group (δ 2.8–3.2 ppm) and pyrrolidine protons | Multiplet at δ 3.5–4.0 ppm (pyrrolidine CH2) | |
| HRMS | Validates molecular formula (C16H18N8O2) | [M+H]+ = 355.1522 (calc. 355.1525) | |
| HPLC | Purity assessment (retention time = 12.3 min) | Area% = 98.5% |
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution | References |
|---|---|---|
| Low coupling yield | Use Pd(OAc)2/Xantphos catalyst system | |
| Hydrolysis of carboxamide | Anhydrous DMF, inert atmosphere | |
| Byproduct formation | Recrystallization with EtOAc/hexane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

